molecular formula C9H8Br2N2O2S B14917718 4-(4,5-Dibromothiophene-2-carbonyl)piperazin-2-one

4-(4,5-Dibromothiophene-2-carbonyl)piperazin-2-one

Cat. No.: B14917718
M. Wt: 368.05 g/mol
InChI Key: IYOIJBONXNWMAA-UHFFFAOYSA-N
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Description

4-(4,5-Dibromothiophene-2-carbonyl)piperazin-2-one is a chemical compound with the molecular formula C9H8Br2N2O2S. It is characterized by the presence of a piperazin-2-one ring substituted with a 4,5-dibromothiophene-2-carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Dibromothiophene-2-carbonyl)piperazin-2-one typically involves the acylation of piperazin-2-one with 4,5-dibromothiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Dibromothiophene-2-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 4-(4,5-Dibromothiophene-2-carbonyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound can increase acetylcholine levels in the brain, potentially improving cognitive function in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the dibromothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of novel materials and drug candidates .

Properties

Molecular Formula

C9H8Br2N2O2S

Molecular Weight

368.05 g/mol

IUPAC Name

4-(4,5-dibromothiophene-2-carbonyl)piperazin-2-one

InChI

InChI=1S/C9H8Br2N2O2S/c10-5-3-6(16-8(5)11)9(15)13-2-1-12-7(14)4-13/h3H,1-2,4H2,(H,12,14)

InChI Key

IYOIJBONXNWMAA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC(=C(S2)Br)Br

Origin of Product

United States

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